2,3-Dimethylpent-2-en-1-ol

Catalog No.
S12783756
CAS No.
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethylpent-2-en-1-ol

Product Name

2,3-Dimethylpent-2-en-1-ol

IUPAC Name

(E)-2,3-dimethylpent-2-en-1-ol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h8H,4-5H2,1-3H3/b7-6+

InChI Key

PTJAIRRFUHECDC-VOTSOKGWSA-N

Canonical SMILES

CCC(=C(C)CO)C

Isomeric SMILES

CC/C(=C(\C)/CO)/C

2,3-Dimethylpent-2-en-1-ol is an organic compound with the molecular formula C7H14OC_7H_{14}O. It features a double bond between the second and third carbon atoms and a hydroxyl group (-OH) attached to the first carbon. This compound belongs to the class of alkenols, which are characterized by both alkene and alcohol functional groups. Its structure can be represented as follows:

text
CH3 |CH3-C=CH-CH2-CH2-OH

This compound is known for its use in various

, including:

  • Ozonolysis: When subjected to ozonolysis, 2,3-dimethylpent-2-en-1-ol can yield ketones. The reaction involves the cleavage of the double bond followed by oxidative workup .
  • Halohydrin Formation: Reacting with chlorine in the presence of water leads to the formation of halohydrin products. This reaction involves the addition of chlorine and hydroxyl groups across the double bond .
  • Acid-Catalyzed Reactions: Under acidic conditions, 2,3-dimethylpent-2-en-1-ol can undergo dehydration to form alkenes or rearrangement reactions that may produce different structural isomers .

Synthesis of 2,3-dimethylpent-2-en-1-ol can be achieved through various methods:

  • Alkylation Reactions: Starting from simpler alcohols or alkenes, alkylation can introduce additional methyl groups at specific positions on the carbon chain.
  • Dehydration of Alcohols: The dehydration of 2,3-dimethylpentan-1-ol can yield 2,3-dimethylpent-2-en-1-ol through elimination reactions under acidic conditions.
  • Hydroboration-Oxidation: This two-step process involves hydroboration of an alkene followed by oxidation to introduce a hydroxyl group at a specific position on the carbon skeleton.

2,3-Dimethylpent-2-en-1-ol has several applications:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis for producing various chemical compounds.
  • Flavor and Fragrance Industry: Due to its unique structure, it may find applications in flavoring agents or fragrances.
  • Research: It is often utilized in laboratory settings for studying reaction mechanisms involving alkenes and alcohols.

Several compounds share structural similarities with 2,3-dimethylpent-2-en-1-ol. Here are some notable comparisons:

Compound NameMolecular FormulaKey Differences
2,3-Dimethylpentan-1-olC7H16OC_7H_{16}OLacks double bond; more saturated
3-Methylpentan-1-olC6H14OC_6H_{14}OFewer carbons; different branching
4-Methylpentan-1-olC6H14OC_6H_{14}ODifferent position of methyl group
2-PentanolC5H12OC_5H_{12}OShorter carbon chain; no double bond

Each of these compounds exhibits unique properties and reactivity patterns due to variations in branching and functional group positioning.

Acid-catalyzed hydration represents one of the most fundamental approaches for synthesizing 2,3-dimethylpent-2-en-1-ol from the corresponding alkene precursor [6] [8]. This method involves the addition of water across the double bond of 3,4-dimethylpent-2-ene in the presence of strong acid catalysts, typically sulfuric acid [8]. The reaction proceeds through a well-established mechanistic pathway involving carbocation intermediates [6].

The mechanism of acid-catalyzed hydration follows a three-step process beginning with protonation of the alkene double bond by hydronium ions [8] [9]. The initial step involves the formation of a carbocation intermediate, where protonation occurs at the less substituted carbon to generate the more stable tertiary carbocation [6] [10]. This step represents the rate-determining step of the reaction and follows Markovnikov's rule, ensuring regioselective addition [9] [11].

The second step involves nucleophilic attack by water molecules on the electrophilic carbocation center, forming an oxonium ion intermediate [8] [10]. Finally, deprotonation by water molecules regenerates the acid catalyst and yields the neutral alcohol product [8]. The reaction conditions typically require temperatures between 40-60°C and reaction times of 6-12 hours to achieve optimal conversion .

Reaction ParameterOptimal RangeEffect on Yield
Temperature40-60°C75-85% yield
Reaction Time6-12 hoursComplete conversion
Acid Concentration5-10% H₂SO₄Balanced selectivity
Substrate Concentration0.1-0.5 MMinimized side reactions

The stereochemical outcome of acid-catalyzed hydration typically results in racemic mixtures due to the planar nature of carbocation intermediates [6] [11]. Research has demonstrated that the reaction exhibits excellent regioselectivity following Markovnikov addition patterns, with the hydroxyl group adding to the more substituted carbon atom [6]. However, the lack of stereoselectivity represents a limitation for applications requiring enantiopure products [11].

Industrial applications of this methodology benefit from the use of readily available starting materials and established reaction conditions [8]. The process demonstrates good scalability and cost-effectiveness, making it suitable for large-scale production [22]. Recent studies have explored the use of dilute aqueous sulfuric acid solutions to optimize both yield and selectivity while minimizing environmental impact [8] [10].

Grignard Reagent-Based Synthetic Pathways

Grignard reagent-based methodologies provide powerful approaches for constructing 2,3-dimethylpent-2-en-1-ol through carbon-carbon bond formation reactions [13] . These synthetic pathways typically involve the reaction of methylmagnesium bromide with suitable carbonyl precursors, particularly 3-methylpent-2-enal, to form the desired alcohol product .

The preparation of methylmagnesium bromide follows standard protocols involving the reaction of methyl bromide with magnesium metal in anhydrous ether solvents . The reaction requires careful control of moisture and oxygen to prevent decomposition of the highly reactive organometallic reagent [16]. Formation enthalpies for methylmagnesium bromide have been measured at -267.8 ± 4.4 kilojoules per mole in diethyl ether solution .

The mechanism of Grignard addition proceeds through nucleophilic attack of the carbon-magnesium bond on the electrophilic carbonyl carbon [14] [16]. The reaction forms a magnesium alkoxide intermediate, which undergoes protonation during aqueous workup to yield the final alcohol product [13] [17]. This methodology enables the formation of new carbon-carbon bonds while introducing the hydroxyl functionality in a single step [12] [14].

Reaction conditions for Grignard-based synthesis typically require anhydrous solvents and inert atmosphere protection [16]. Temperature control proves critical, with initial reactions conducted at -78°C followed by gradual warming to room temperature . The use of ammonium chloride for quenching provides mild conditions that preserve sensitive functional groups .

Synthetic RouteYield (%)StereoselectivityReaction Time
Methylmagnesium bromide + 3-methylpent-2-enal80-90>90% diastereoselectivity2-6 hours
Alternative Grignard approaches75-85Variable4-8 hours

Research findings demonstrate that Grignard reactions with carbonyl compounds can achieve high diastereoselectivity, particularly when sterically demanding substituents are present . The reaction typically favors formation of specific stereoisomers based on the approach trajectory of the nucleophile and steric interactions with existing substituents [13]. Studies have shown that optimization of reaction temperature and solvent choice can significantly influence both yield and stereochemical outcome [17].

Industrial applications of Grignard methodologies face challenges related to the requirement for rigorously anhydrous conditions and specialized handling procedures . However, the methodology remains valuable for producing high-value intermediates where stereochemical control outweighs economic considerations [14]. Recent developments have focused on improving catalyst turnover and reducing waste generation through optimized reaction protocols [17].

Catalytic Oxidation Approaches in Industrial Production

Catalytic oxidation methodologies represent increasingly important approaches for industrial synthesis of alcohols, including 2,3-dimethylpent-2-en-1-ol, through selective transformation of hydrocarbon precursors [18] [20]. These methods utilize transition metal catalysts in combination with environmentally benign oxidants such as molecular oxygen or hydrogen peroxide [21] [22].

Copper-based catalytic systems, particularly those incorporating 2,2,6,6-tetramethylpiperidine-1-oxyl radical mediators, have emerged as highly effective platforms for aerobic alcohol oxidation [18] [49]. The mechanism involves a two-stage process consisting of catalyst oxidation and substrate oxidation phases [49]. During catalyst oxidation, copper(I) species and reduced radical mediators undergo oxidation by molecular oxygen through binuclear copper-oxygen intermediates [49] [50].

The substrate oxidation phase proceeds through formation of copper(II)-alkoxide intermediates that undergo selective oxidation by nitroxyl radicals [49]. Research has demonstrated that reaction rates and selectivity depend strongly on substrate structure, with benzylic alcohols showing enhanced reactivity compared to aliphatic substrates [49]. The catalyst system operates effectively under mild conditions using ambient air as the oxidant [18] [50].

Iron-based catalytic systems utilizing iron(III) nitrate in combination with radical mediators have shown promise for aerobic alcohol oxidation [47]. Mechanistic studies reveal that these systems operate through serial cooperativity involving nitrogen oxide intermediates [47]. The mechanism involves oxidation of reduced radical species by nitrogen dioxide, which is generated through reaction cascades involving molecular oxygen and nitric oxide [47].

Catalyst SystemTemperature (°C)Yield (%)SelectivityIndustrial Applicability
Copper/TEMPO20-2585-95HighExcellent - green conditions
Iron nitrate/TEMPO60-8070-90ModerateGood - mild conditions
Supported palladium60-10080-95HighExcellent - heterogeneous
Chromium aluminophosphate80-12075-90HighGood - recyclable solid

Industrial implementation of catalytic oxidation processes benefits from the use of abundant and inexpensive oxidants [20] [22]. Molecular oxygen represents the ideal terminal oxidant from both economic and environmental perspectives [20]. Large-scale oxidations typically employ continuous-flow reactors that enable precise control of reaction parameters and efficient heat management [22].

Recent developments in heterogeneous catalysis have focused on supported metal catalysts that combine high activity with easy separation and recycling [19] [48]. Chromium-substituted aluminophosphate materials demonstrate excellent selectivity for oxidation of benzylic and cyclic alcohols using oxygen or organic peroxides as oxidants [19]. These materials exhibit strong Lewis acid sites and maintain structural integrity through multiple catalytic cycles [19].

Process optimization studies have identified key parameters influencing catalytic performance, including catalyst loading, temperature, pressure, and substrate concentration [21] [46]. Research findings indicate that catalyst deactivation represents a primary challenge, often resulting from surface accumulation of reaction products or reduction of active metal centers [46] [48]. Advanced catalyst designs incorporate strategies to minimize deactivation and extend operational lifetimes [48].

Stereoselective Synthesis Techniques

Stereoselective synthesis techniques for 2,3-dimethylpent-2-en-1-ol focus on controlling the absolute and relative stereochemistry during key bond-forming steps [23] [25]. These methodologies are essential for applications requiring specific stereoisomers with defined three-dimensional arrangements [26] [28].

Asymmetric reduction approaches utilize chiral catalysts to convert prochiral ketone precursors into enantiomerically enriched alcohols [27] [28]. Alcohol dehydrogenases represent particularly effective biocatalysts for this transformation, demonstrating high enantioselectivity and substrate tolerance [27]. Recent studies have identified alcohol dehydrogenases with exceptional tolerance to organic solvents, enabling high substrate loadings and improved process economics [27].

The mechanism of enzymatic asymmetric reduction involves stereoselective hydride transfer from cofactor molecules to the re or si face of the carbonyl substrate [27]. Enzyme engineering through directed evolution has expanded substrate scope and improved stability under process conditions [44]. Research has demonstrated space-time yields exceeding 7000 grams per liter per day for structurally related substrates [27].

Chiral auxiliary-based approaches utilize temporary attachment of chiral directing groups to influence stereochemical outcomes [23] [24]. Allylboration reactions with chiral boron reagents have proven particularly effective for stereoselective synthesis of homoallylic alcohols [23]. These reactions proceed through cyclic transition states that enforce specific facial selectivity [24].

Stereoselective MethodEnantioselectivity (% ee)Yield (%)Substrate Scope
Enzymatic reduction>9985-95Broad ketone substrates
Chiral auxiliary methods90-9880-90Limited to specific frameworks
Asymmetric catalysis85-9575-90Moderate scope
Dynamic kinetic resolution95-9970-85Racemic alcohol substrates

Metal-catalyzed asymmetric synthesis employs chiral ligands to induce enantioselective transformations [25] [29]. Multinuclear catalytic systems have demonstrated ability to convert simple starting materials into complex chiral alcohols through sequential transformations [25]. These approaches benefit from operational simplicity and high stereochemical control [25].

Biocatalytic stereoselective synthesis has gained prominence due to exceptional selectivity and mild reaction conditions [26] [29]. Enzyme cascades enable one-pot conversion of simple substrates into complex chiral products [29]. Recent developments have focused on engineered enzymes with improved stability and altered selectivity profiles [26] [30].

Dynamic kinetic resolution represents an advanced strategy for converting racemic mixtures into single enantiomers with theoretical yields up to 100% [30]. This approach combines kinetic resolution with in situ racemization to overcome the 50% yield limitation of classical resolution methods [30]. Implementation requires careful balance of resolution and racemization rates to achieve optimal results [30].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2,3-Dimethylpent-2-en-1-ol through both proton (¹H NMR) and carbon-13 (¹³C NMR) analysis. The compound's molecular formula C₇H₁₄O indicates one degree of unsaturation, consistent with the presence of a carbon-carbon double bond in the alkenol structure [1].

Proton Nuclear Magnetic Resonance (¹H NMR) Characteristics

The ¹H NMR spectrum of 2,3-Dimethylpent-2-en-1-ol exhibits distinctive resonances that reflect its structural features. The hydroxyl proton typically appears as a broad singlet in the range of 2.0-4.0 ppm due to rapid proton exchange and hydrogen bonding effects [2] [3]. This broad signal can be confirmed through deuterium oxide (D₂O) exchange, where the hydroxyl proton signal disappears upon treatment with heavy water [3].

The protons of the hydroxymethyl group (CH₂OH) resonate in the characteristic alcohol region at 3.4-4.5 ppm [4] [3]. These protons are deshielded by the electron-withdrawing oxygen atom, resulting in their downfield chemical shift position. The multiplicity of this signal depends on coupling with adjacent protons and typically appears as a multiplet [2].

The alkenyl proton system presents characteristic resonances in the vinyl region. Based on analogous alkenol structures, the alkenyl protons are expected to appear between 5.2-5.9 ppm [4]. The specific chemical shift depends on the substitution pattern and electronic environment of the double bond [5].

Alkyl substituents on the molecule display typical aliphatic proton chemical shifts. Methyl groups attached to the alkene carbons resonate in the range of 0.9-1.3 ppm, while methylene protons of the ethyl substituent appear between 1.3-2.5 ppm [4]. The coupling patterns of these groups provide additional structural confirmation through spin-spin splitting analysis [6].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of 2,3-Dimethylpent-2-en-1-ol. The compound contains seven carbon atoms in different chemical environments, which should theoretically produce seven distinct carbon signals [7] [8].

The hydroxymethyl carbon (C1) resonates in the typical alcohol carbon region at 60-65 ppm due to the deshielding effect of the directly bonded oxygen atom [7] [8]. This carbon appears as a singlet in proton-decoupled ¹³C NMR spectra [9].

The alkene carbons (C2 and C3) exhibit characteristic chemical shifts in the sp² carbon region between 125-140 ppm [7] [10]. The quaternary carbon bearing methyl substituents typically appears slightly upfield compared to the tertiary alkene carbon due to substituent effects [9]. These carbons represent the core of the double bond system and provide definitive evidence for the alkene functionality [10].

The aliphatic carbons display chemical shifts consistent with their substitution patterns. The methylene carbon of the ethyl substituent resonates in the range of 16-25 ppm, while the terminal methyl carbon appears at 10-15 ppm [7] [10]. The methyl substituents attached to the alkene carbons typically resonate between 15-25 ppm, with slight variations depending on their specific electronic environment [10] [9].

Infrared (IR) Spectroscopy of Functional Groups

Infrared spectroscopy provides definitive identification of the functional groups present in 2,3-Dimethylpent-2-en-1-ol through characteristic vibrational frequencies. The compound contains both alcohol and alkene functionalities, each producing distinct absorption patterns in the IR spectrum [11] [12].

Hydroxyl Group Characterization

The most prominent feature in the IR spectrum of 2,3-Dimethylpent-2-en-1-ol is the broad, strong absorption due to the hydroxyl (O-H) stretching vibration. This absorption appears in the range of 3200-3600 cm⁻¹ [12] [13] [2]. The exact position and breadth of this absorption depend on the extent of hydrogen bonding in the sample. In dilute solutions or gas phase measurements, the O-H stretch appears as a sharper peak near 3600 cm⁻¹, while in concentrated solutions or solid state, hydrogen bonding causes broadening and shifts the absorption to lower frequencies around 3300-3400 cm⁻¹ [13] [2].

The C-O stretching vibration of the alcohol functionality produces a strong absorption in the range of 1050-1150 cm⁻¹ [11] [2]. This peak is particularly useful for confirming the presence of the alcohol functional group and differentiating it from other oxygen-containing functionalities. The exact position within this range depends on the substitution pattern and molecular environment [13].

The hydroxyl group also exhibits in-plane bending vibrations that appear in the range of 1260-1410 cm⁻¹ with medium intensity [13]. This absorption, combined with the O-H stretching frequency, provides comprehensive confirmation of the alcohol functionality.

Alkene Group Identification

The carbon-carbon double bond in 2,3-Dimethylpent-2-en-1-ol produces a characteristic C=C stretching absorption in the range of 1630-1680 cm⁻¹ [11] [12]. The intensity of this absorption is variable and depends on the symmetry and substitution pattern of the double bond. Highly substituted or symmetrical alkenes may show weak C=C stretching absorptions due to reduced dipole moment changes during the vibration [11].

The sp² C-H stretching vibrations of the alkene protons appear in the range of 3000-3100 cm⁻¹ [11] [12]. These absorptions typically have medium intensity and can be distinguished from the sp³ C-H stretching vibrations of the alkyl groups, which appear at lower frequencies between 2850-3000 cm⁻¹ [11].

Alkyl Group Vibrations

The alkyl substituents in the molecule contribute several characteristic absorptions to the IR spectrum. The sp³ C-H stretching vibrations of the methyl and methylene groups produce strong absorptions in the range of 2850-3000 cm⁻¹ [11] [12]. These typically appear as multiple peaks due to symmetric and antisymmetric stretching modes of the CH₂ and CH₃ groups.

C-H bending vibrations of the alkyl groups appear in the range of 1350-1470 cm⁻¹ with medium intensity [11]. Methyl groups specifically exhibit characteristic deformation bands around 1370 cm⁻¹, while methylene groups show bending vibrations in the 1450 cm⁻¹ region [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2,3-Dimethylpent-2-en-1-ol (molecular weight 114 Da) reveals characteristic fragmentation patterns that provide structural information about the molecule. The fragmentation behavior follows typical patterns observed for aliphatic alcohols and alkenes [14] [15] [16].

Molecular Ion and Primary Fragmentations

The molecular ion peak [M]⁺ at m/z 114 is typically observed with weak to medium intensity [15] [16]. Alcohols generally exhibit weak molecular ion peaks due to their tendency to fragment rapidly under electron impact ionization conditions [15] [17]. The molecular ion represents the intact molecule after loss of one electron from the oxygen atom's lone pair [15].

Primary fragmentation pathways include α-cleavage adjacent to the hydroxyl group and dehydration reactions. The loss of the hydroxyl radical (OH- ) from the molecular ion produces a fragment at m/z 97 [M-OH]⁺ with medium intensity [16] [18]. This fragmentation involves cleavage of the C-O bond and formation of a carbocation stabilized by the alkene system.

Dehydration represents another major fragmentation pathway, producing the [M-H₂O]⁺ ion at m/z 96 [15] [16]. This process involves elimination of water molecule through intramolecular rearrangement, forming an alkene radical cation. The dehydration fragment typically shows medium to strong intensity and is characteristic of alcohol-containing compounds [15] [16].

Secondary Fragmentation Processes

α-Cleavage reactions adjacent to the hydroxyl group produce the characteristic primary alcohol fragment CH₂OH⁺ at m/z 31 [15] [16] [18]. This fragment often appears as the base peak or one of the most intense peaks in the spectrum due to its stability through resonance structures [16] [18]. The prominence of the m/z 31 peak is particularly diagnostic for primary alcohols, though secondary and tertiary alcohols can also produce this fragment through rearrangement processes [18].

The loss of methyl radicals from various positions produces fragments at m/z 99 [M-CH₃]⁺ with medium intensity [14]. Similarly, loss of the ethyl group from the alkyl chain generates the [M-C₂H₅]⁺ fragment at m/z 85. These fragmentations reflect the tendency of alkyl groups to undergo α-cleavage reactions in mass spectrometry [14].

Alkyl Chain Fragmentation

The aliphatic portions of the molecule undergo systematic fragmentation to produce a series of alkyl cation fragments. Common fragments include m/z 15 (CH₃⁺), m/z 29 (CHO⁺ or C₂H₅⁺), m/z 43 (C₃H₇⁺ or C₂H₃O⁺), and m/z 57 (C₄H₉⁺) [14] [19]. The relative intensities of these fragments depend on the stability of the resulting cations and the specific substitution pattern of the molecule.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

114.104465066 g/mol

Monoisotopic Mass

114.104465066 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

Explore Compound Types